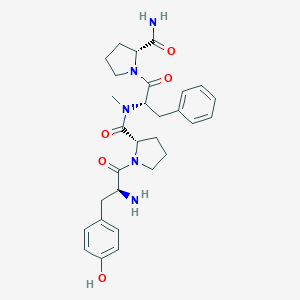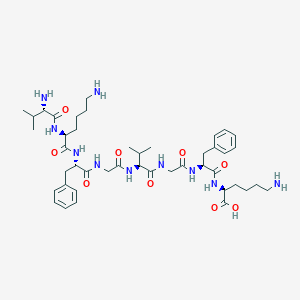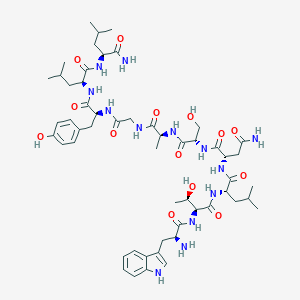
Facteur natriurétique auriculaire (1-28) (humain, porcin)
Vue d'ensemble
Description
Atrial natriuretic factor (1-28) (human, porcine) is an endogenous peptide produced by the heart. It plays a crucial role in regulating blood pressure by promoting natriuresis, diuresis, and vasorelaxation . This peptide is composed of 28 amino acids and is involved in cardiovascular homeostasis .
Applications De Recherche Scientifique
Atrial natriuretic factor (1-28) (human, porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in cardiovascular physiology and pathology.
Medicine: Explored as a therapeutic agent for conditions like hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Analyse Biochimique
Biochemical Properties
Atrial natriuretic factor (1-28) (human, porcine) interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with natriuretic peptide receptors, particularly natriuretic peptide receptor A (NPR-A). Upon binding to NPR-A, atrial natriuretic factor (1-28) (human, porcine) activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP mediates various downstream effects, including vasodilation and increased renal excretion of sodium and water .
Cellular Effects
Atrial natriuretic factor (1-28) (human, porcine) influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes vasodilation by relaxing vascular smooth muscle cells through the cGMP-dependent pathway. Additionally, it inhibits the secretion of endothelin-1, a potent vasoconstrictor, from endothelial cells . In renal cells, atrial natriuretic factor (1-28) (human, porcine) enhances sodium excretion by increasing the glomerular filtration rate and inhibiting sodium reabsorption in the renal tubules .
Molecular Mechanism
The molecular mechanism of action of atrial natriuretic factor (1-28) (human, porcine) involves its binding to natriuretic peptide receptors, primarily NPR-A. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increase in cGMP levels activates protein kinase G (PKG), which phosphorylates various target proteins, resulting in vasodilation, natriuresis, and diuresis . Additionally, atrial natriuretic factor (1-28) (human, porcine) modulates gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atrial natriuretic factor (1-28) (human, porcine) can vary over time. The peptide is relatively stable when stored at -20°C and can be dissolved in water for experimental use . Over time, the stability and activity of the peptide may decrease, necessitating proper storage and handling. Long-term studies have shown that atrial natriuretic factor (1-28) (human, porcine) maintains its biological activity for several weeks when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of atrial natriuretic factor (1-28) (human, porcine) vary with different dosages in animal models. At low doses, the peptide effectively promotes natriuresis and diuresis without significant adverse effects . At higher doses, it may cause hypotension and other cardiovascular effects due to excessive vasodilation . In some studies, high doses of atrial natriuretic factor (1-28) (human, porcine) have been associated with renal dysfunction and electrolyte imbalances .
Metabolic Pathways
Atrial natriuretic factor (1-28) (human, porcine) is involved in several metabolic pathways, primarily those related to fluid and electrolyte balance. The peptide interacts with enzymes such as neprilysin, which degrades natriuretic peptides, thereby regulating their levels in the body . Additionally, atrial natriuretic factor (1-28) (human, porcine) influences metabolic flux by modulating the activity of enzymes involved in sodium and water reabsorption in the kidneys .
Transport and Distribution
Within cells and tissues, atrial natriuretic factor (1-28) (human, porcine) is transported and distributed through specific transporters and binding proteins. The peptide is primarily localized in the heart, where it is synthesized and secreted by atrial myocytes . Upon release, it circulates in the bloodstream and binds to natriuretic peptide receptors in target tissues, including the kidneys, blood vessels, and adrenal glands .
Subcellular Localization
Atrial natriuretic factor (1-28) (human, porcine) is localized in specific subcellular compartments, primarily within secretory granules in atrial myocytes . The peptide is synthesized as a precursor molecule, which undergoes post-translational modifications, including cleavage and disulfide bond formation, to become the active form . Upon stimulation, atrial natriuretic factor (1-28) (human, porcine) is released from the granules into the extracellular space, where it exerts its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (1-28) (human, porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of atrial natriuretic factor (1-28) (human, porcine) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Atrial natriuretic factor (1-28) (human, porcine) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bridges can be reduced to free thiol groups under reducing conditions.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bridges.
Substitution: Site-directed mutagenesis or chemical synthesis can introduce substitutions.
Major Products:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Mécanisme D'action
Atrial natriuretic factor (1-28) (human, porcine) exerts its effects by binding to natriuretic peptide receptors, primarily guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological effects such as vasodilation, natriuresis, and diuresis .
Comparaison Avec Des Composés Similaires
Brain Natriuretic Peptide (BNP): Another member of the natriuretic peptide family, involved in similar physiological processes.
C-type Natriuretic Peptide (CNP): Primarily involved in bone growth and vascular homeostasis.
Uniqueness: Atrial natriuretic factor (1-28) (human, porcine) is unique due to its specific role in cardiovascular regulation and its potent natriuretic and diuretic effects. Unlike BNP and CNP, it is primarily produced in the atria of the heart and has a distinct amino acid sequence .
Propriétés
IUPAC Name |
4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJRXKGJRJKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H205N45O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583193 | |
| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3082.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91917-63-4 | |
| Record name | Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



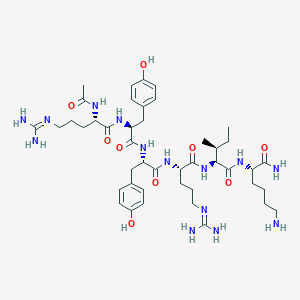
![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)

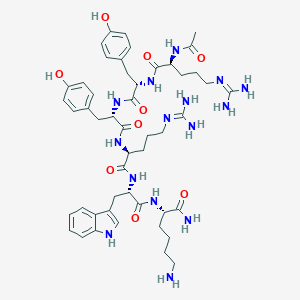


![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
